molecular formula C8H6BrCl2NO2 B1449008 Ethyl 2-bromo-3,5-dichloroisonicotinate CAS No. 1807009-32-0

Ethyl 2-bromo-3,5-dichloroisonicotinate

Cat. No. B1449008
M. Wt: 298.95 g/mol
InChI Key: MFUPPOMQKDPXSD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Ethyl 2-bromo-3,5-dichloroisonicotinate is a chemical compound with the following properties:



  • IUPAC Name : Ethyl 2-bromo-5-chloroisonicotinate.

  • Molecular Formula : C~8~H~7~BrClNO~2~.

  • Molecular Weight : 264.51 g/mol.

  • Physical Form : Liquid.

  • Country of Origin : China (CN).



Molecular Structure Analysis

The molecular structure of Ethyl 2-bromo-3,5-dichloroisonicotinate consists of an isonicotinate ring with bromine and chlorine substituents. The InChI code provides a concise representation of its structure: 1S/C8H7BrClNO2/c1-2-13-8(12)5-3-7(9)11-4-6(5)10/h3-4H,2H2,1H3.



Chemical Reactions Analysis

While specific chemical reactions involving this compound are not explicitly documented, it likely participates in various organic transformations. Researchers may explore its reactivity with other nucleophiles, electrophiles, or catalysts.



Physical And Chemical Properties Analysis


  • Melting Point : Not specified.

  • Boiling Point : Not specified.

  • Solubility : Soluble in organic solvents.

  • Stability : Store under inert atmosphere at room temperature.


Safety And Hazards


  • Safety Data Sheet (SDS) : Available here.

  • Purity : 95%.

  • Handling Precautions : Follow standard laboratory safety practices when handling this compound.


Future Directions

Future research on Ethyl 2-bromo-3,5-dichloroisonicotinate should focus on:



  • Elucidating its biological activity and potential applications.

  • Investigating its reactivity in various chemical contexts.

  • Developing scalable synthetic routes for practical use.


Remember that this analysis is based on available information, and further studies may reveal additional insights. If you require more specific details or have any other queries, feel free to ask!


properties

IUPAC Name

ethyl 2-bromo-3,5-dichloropyridine-4-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6BrCl2NO2/c1-2-14-8(13)5-4(10)3-12-7(9)6(5)11/h3H,2H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MFUPPOMQKDPXSD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(C(=NC=C1Cl)Br)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6BrCl2NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

298.95 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Ethyl 2-bromo-3,5-dichloroisonicotinate

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Ethyl 2-bromo-3,5-dichloroisonicotinate
Reactant of Route 2
Reactant of Route 2
Ethyl 2-bromo-3,5-dichloroisonicotinate
Reactant of Route 3
Reactant of Route 3
Ethyl 2-bromo-3,5-dichloroisonicotinate
Reactant of Route 4
Ethyl 2-bromo-3,5-dichloroisonicotinate
Reactant of Route 5
Reactant of Route 5
Ethyl 2-bromo-3,5-dichloroisonicotinate
Reactant of Route 6
Reactant of Route 6
Ethyl 2-bromo-3,5-dichloroisonicotinate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.